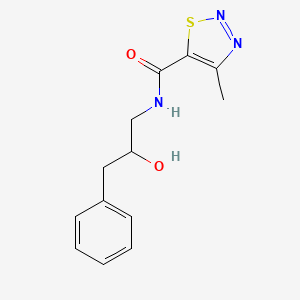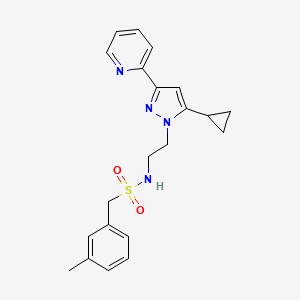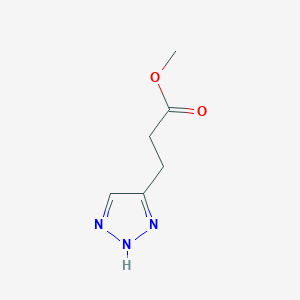
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as HPTC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. HPTC is a thiadiazole derivative that has shown promising results in various scientific research studies.
Scientific Research Applications
Anticancer Applications
A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, demonstrating potent anticancer activities. These compounds, evaluated in vitro against Hepatocellular carcinoma cell lines (HepG-2), showed promising results, indicating the potential of thiazole derivatives in cancer treatment. The study emphasizes the importance of structural relationships in drug design for anticancer agents (Gomha et al., 2017).
Fungicidal Activity
Research on N-(1,3,4-thiadiazolyl) thiazole carboxamides synthesized novel compounds showing moderate fungicidal activity against tested fungi. This underscores the potential of thiadiazole derivatives in developing new fungicides, highlighting their broad applicability in addressing fungal infections (Tang Zi-lon, 2015).
Synthesis Methods and Applications
Another study focused on the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, presenting a novel approach for preparing thiadiazole derivatives. Such compounds have applications in various fields, including pharmaceuticals, demonstrating the versatility of thiadiazole frameworks in chemical synthesis (Takikawa et al., 1985).
Antimicrobial and Antihypertensive Agents
Further studies have synthesized and evaluated thiadiazole derivatives as antimicrobial agents, showcasing their effectiveness against bacterial and fungal strains. Additionally, compounds derived from thiadiazole frameworks have been investigated for their antihypertensive α-blocking activity, indicating their potential in developing new treatments for hypertension (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-12(19-16-15-9)13(18)14-8-11(17)7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQCGONCFYLCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2944577.png)
![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2944578.png)

![2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2944580.png)



![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)



![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)